Methyl 5-sulfamoylthiophene-3-carboxylate

Description

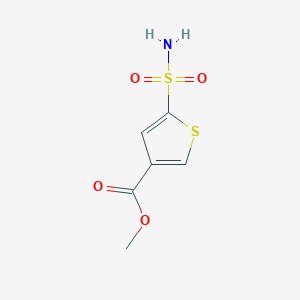

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NO4S2 |

|---|---|

Molecular Weight |

221.3 g/mol |

IUPAC Name |

methyl 5-sulfamoylthiophene-3-carboxylate |

InChI |

InChI=1S/C6H7NO4S2/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10) |

InChI Key |

MUQXJCZNGGXGAN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 5 Sulfamoylthiophene 3 Carboxylate

Retrosynthetic Analysis of Methyl 5-sulfamoylthiophene-3-carboxylate Core Structure

A retrosynthetic analysis of this compound suggests a straightforward synthetic route originating from a readily available starting material. The primary disconnection involves the sulfamoyl group (-SO₂NH₂), which can be logically traced back to a more reactive sulfonyl chloride (-SO₂Cl) functional group. This transformation is a standard method for the formation of sulfonamides.

Further disconnection of the sulfonyl chloride group points to an electrophilic aromatic substitution reaction, specifically chlorosulfonation, on the thiophene (B33073) ring of a precursor molecule. The parent structure for this transformation would be methyl thiophene-3-carboxylate. This analysis outlines a two-step synthetic sequence: the chlorosulfonation of methyl thiophene-3-carboxylate to yield methyl 5-chlorosulfonylthiophene-3-carboxylate, followed by amination to introduce the sulfamoyl group.

Established Synthetic Routes to this compound

The established synthesis of this compound is primarily a two-step process, consistent with the retrosynthetic analysis. This method relies on the functionalization of the thiophene-3-carboxylate core.

Conventional Multi-step Synthetic Protocols and Yield Optimization

The conventional synthesis commences with the chlorosulfonation of methyl thiophene-3-carboxylate. This electrophilic substitution is typically achieved using a strong chlorosulfonating agent, such as chlorosulfonic acid. The reaction introduces the sulfonyl chloride group predominantly at the 5-position of the thiophene ring, which is activated towards electrophilic attack.

The second step involves the conversion of the resulting methyl 5-chlorosulfonylthiophene-3-carboxylate to the desired sulfamoyl derivative. This is accomplished through amination, where the sulfonyl chloride is treated with ammonia (B1221849). This nucleophilic substitution reaction replaces the chlorine atom with an amino group to form the sulfonamide.

Optimization of this synthetic route often focuses on controlling the reaction conditions to maximize the yield and purity of the product at each step. Key factors include temperature control during chlorosulfonation to prevent side reactions and the use of an appropriate solvent and stoichiometry during amination.

A patent for a related isomer, methyl 4-sulfamoylthiophene-3-carboxylate, describes the amination of methyl 4-chlorosulfonylthiophene-3-carboxylate by passing ammonia gas through a solution of the sulfonyl chloride in absolute chloroform (B151607) at room temperature. google.com This process resulted in a high yield of the corresponding sulfonamide after purification. google.com A similar protocol can be envisaged for the synthesis of the 5-sulfamoyl isomer.

| Step | Reaction | Reagents | Typical Conditions |

| 1 | Chlorosulfonation | Methyl thiophene-3-carboxylate, Chlorosulfonic acid | Controlled temperature |

| 2 | Amination | Methyl 5-chlorosulfonylthiophene-3-carboxylate, Ammonia | Chloroform, Room temperature |

Critical Reaction Parameters and Reagent Selection

The selection of reagents and the control of reaction parameters are crucial for the successful synthesis of this compound.

Chlorosulfonation:

Reagent: Chlorosulfonic acid is the reagent of choice for this transformation due to its high reactivity. The amount of chlorosulfonic acid used needs to be carefully controlled to ensure complete reaction without promoting polysubstitution or degradation of the starting material.

Temperature: This reaction is typically performed at low temperatures to control its exothermicity and to minimize the formation of undesired byproducts.

Amination:

Reagent: Anhydrous ammonia, either as a gas or in a suitable solvent, is used for the conversion of the sulfonyl chloride to the sulfonamide. An excess of ammonia is often employed to drive the reaction to completion and to neutralize the hydrogen chloride byproduct.

Solvent: A non-protic solvent, such as chloroform or dichloromethane (B109758), is typically used for the amination step to avoid reaction with the sulfonyl chloride. google.com

Temperature: The amination is generally carried out at room temperature. google.com

While the prompt mentions reagents such as THF, Ti(i-PrO)₄, and EtMgBr/THF, the available literature for the synthesis of sulfamoylthiophenes does not indicate their use in the primary synthetic routes for this class of compounds.

Exploration of Novel and Expedient Synthetic Approaches

While the conventional multi-step synthesis is effective, there is ongoing interest in developing more efficient and environmentally friendly methods for the synthesis of functionalized thiophenes.

Catalytic Strategies for Thiophene Ring Functionalization

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the direct functionalization of C-H bonds. These strategies offer a more atom-economical and step-efficient alternative to traditional electrophilic aromatic substitution reactions. For thiophene derivatives, palladium-catalyzed cross-coupling reactions and other transition-metal-catalyzed C-H functionalization reactions have been explored to introduce various substituents.

While a direct catalytic method for the sulfamoylation of the thiophene C-H bond at the 5-position of a 3-carboxylate is not yet established, this remains an active area of research. The development of such a catalytic system would represent a significant advancement, potentially shortening the synthetic sequence and reducing waste.

Green Chemistry Principles in Sulfamoylthiophene Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several aspects could be improved:

Use of Safer Solvents: The use of chlorinated solvents like chloroform and dichloromethane is a significant environmental concern. Exploring alternative, greener solvents for the amination step would be a valuable improvement.

Energy Efficiency: Performing reactions at ambient temperature and pressure, as is often the case for the amination step, is beneficial. However, the work-up and purification steps can be energy-intensive.

The application of these principles to the synthesis of this compound would lead to a more sustainable and environmentally responsible manufacturing process.

Derivatization Strategies for this compound

The presence of three distinct reactive sites—the sulfamoyl moiety, the ester group, and the thiophene ring—allows for a range of derivatization strategies to be employed. These modifications are crucial for the development of new compounds with tailored properties.

The sulfamoyl group (-SO₂NH₂) of this compound is a key site for derivatization, allowing for the introduction of various substituents on the nitrogen atom. These reactions typically involve N-alkylation and N-acylation.

N-Alkylation: The hydrogen atoms of the sulfamoyl group can be substituted with alkyl groups. This can be achieved through reactions with alkyl halides in the presence of a base. More advanced and efficient methods include manganese-catalyzed N-alkylation using alcohols as the alkylating agents, which proceeds via a "borrowing hydrogen" approach. A variety of aryl and alkyl sulfonamides can undergo mono-N-alkylation with benzylic and primary aliphatic alcohols in excellent yields using this method. For instance, thiophene-2-sulfonamide (B153586) can be efficiently N-benzylated.

N-Acylation: The sulfamoyl nitrogen can also be acylated to form N-acylsulfonamides. This transformation can be carried out using acylating agents such as acid chlorides or anhydrides. A convenient method for the preparation of N-acylsulfonamides involves the use of N-acylbenzotriazoles, which react with sulfonamides in the presence of a base like sodium hydride to produce N-acylsulfonamides in high yields. This method is particularly advantageous when the corresponding acid chlorides are difficult to prepare or handle. For example, 5-bromothiophene-2-sulfonamide (B1270684) can be N-acylated with acetic anhydride (B1165640) in the presence of sulfuric acid. nih.gov

These functionalization reactions at the sulfamoyl moiety are summarized in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkylsulfamoylthiophene |

| N-Alkylation | Alcohol, Mn(I) PNP pincer catalyst | N-Alkylsulfamoylthiophene |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acylsulfamoylthiophene |

| N-Acylation | N-Acylbenzotriazole, NaH, THF | N-Acylsulfamoylthiophene |

The methyl carboxylate group (-COOCH₃) at the 3-position of the thiophene ring offers another avenue for derivatization, primarily through hydrolysis to the corresponding carboxylic acid and subsequent amidation.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid under basic conditions. For a similar compound, methyl 4-sulfamoylthiophene-3-carboxylate, hydrolysis is achieved by heating with aqueous sodium hydroxide. google.com The resulting 4-sulfamoylthiophene-3-carboxylic acid is obtained in high yield after acidification. google.com A similar protocol would be applicable to this compound.

Amidation: The resulting carboxylic acid can be converted to a wide range of amides by coupling with primary or secondary amines. This is typically achieved using a coupling agent. Alternatively, direct amidation of the methyl ester can be performed, although this often requires harsher conditions. A general method for the synthesis of amides involves the direct coupling of alkali metal carboxylate salts with amines using coupling agents like HBTU in the presence of a base. nih.gov This method is efficient and valuable for substrates where the corresponding carboxylic acid or acyl chloride is unstable. nih.gov

The derivatization of the carboxylate group is outlined in the following table.

| Reaction | Reagents and Conditions | Product |

| Ester Hydrolysis | NaOH (aq), Heat; then HCl | 5-Sulfamoylthiophene-3-carboxylic acid |

| Amidation | 1. NaOH (aq) 2. Amine, Coupling Agent | 5-Sulfamoylthiophene-3-carboxamide |

The thiophene ring itself can undergo substitution reactions, although the presence of two electron-withdrawing groups (sulfamoyl and methyl carboxylate) deactivates the ring towards electrophilic aromatic substitution. The directing effects of these substituents are crucial in determining the position of substitution. The sulfamoyl group is generally a meta-directing deactivator, while the methyl carboxylate group is also a meta-directing deactivator. In the case of this compound, the only available position for substitution is the 4-position.

Halogenation: Electrophilic halogenation, such as bromination or chlorination, can introduce a halogen atom onto the thiophene ring. For related thiophene sulfonamides, halogenation has been used to introduce substituents. For example, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate can be brominated at the 5-position using N-bromosuccinimide in sulfuric and trifluoroacetic acid. rsc.org

Nitration: Nitration of the thiophene ring can be achieved using a mixture of nitric acid and sulfuric acid. However, due to the deactivating nature of the existing substituents, harsh reaction conditions may be required. The nitration of benzo[b]thiophen-2-carboxylic acid has been shown to result in a mixture of substitution products, including some where the carboxylic group is displaced. rsc.org

The potential substitution reactions on the thiophene ring are detailed in the table below.

| Reaction | Reagents and Conditions | Potential Product |

| Halogenation (e.g., Bromination) | Br₂, Lewis Acid or NBS | Methyl 4-bromo-5-sulfamoylthiophene-3-carboxylate |

| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-5-sulfamoylthiophene-3-carboxylate |

The synthetic methodologies applied to this compound can be extended to prepare related analogues with different substitution patterns.

Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate: The synthesis of this analogue would likely start from a 2-methylthiophene (B1210033) precursor. A plausible synthetic route could involve the chlorosulfonation of methyl 2-methylthiophene-3-carboxylate, followed by amination of the resulting sulfonyl chloride. The starting methyl 2-methylthiophene-3-carboxylate can be prepared through various methods, including the reaction of 2-methylthiophene with CCl₄ and methanol (B129727) in the presence of a catalyst to introduce a carboxylate group. semanticscholar.org

2,4-Diethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate: The synthesis of this dicarboxylate analogue can be approached by derivatizing a pre-functionalized thiophene ring. A key intermediate is diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, which is accessible through the Gewald aminothiophene synthesis. vulcanchem.com This reaction involves the condensation of a ketone (or aldehyde) with an activated nitrile and elemental sulfur in the presence of a base. umich.edu The amino group of this intermediate can then be converted to a sulfamoyl group through a Sandmeyer-type reaction, involving diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst and subsequent amination.

A summary of the synthetic approaches for these analogues is provided below.

| Target Analogue | Key Starting Material | Synthetic Strategy |

| Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate | Methyl 2-methylthiophene-3-carboxylate | 1. Chlorosulfonation 2. Amination |

| 2,4-Diethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | 1. Diazotization 2. Sulfonylation 3. Amination |

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation of Methyl 5 Sulfamoylthiophene 3 Carboxylate Derivatives

Systematic Modification of the Thiophene (B33073) Core for Biological Activity Modulation

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as the central scaffold for this class of compounds. Its electronic properties and ability to be readily functionalized at various positions make it a versatile template for drug design. Systematic modifications of the thiophene core have revealed critical insights into the structural requirements for biological activity.

The substitution pattern on the thiophene ring plays a pivotal role in modulating the biological activity of these derivatives. Research on related thiophene-containing compounds has shown that the introduction of various substituents can significantly impact their therapeutic effects, including antimicrobial and anti-inflammatory properties. While direct SAR studies on the thiophene core of Methyl 5-sulfamoylthiophene-3-carboxylate for NLRP3 inhibition are not extensively documented, we can infer potential trends from analogous series.

Table 1: Influence of Thiophene Core Modifications on Biological Activity of Analogous Thiophene Derivatives

| Modification | Observed Effect on Activity | Potential Implication for this compound |

|---|---|---|

| Introduction of a phenyl group at the 4-position | Enhanced antibacterial activity in ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives. nih.gov | Aryl substitution at the 4-position could enhance interactions with the target protein through pi-stacking or hydrophobic interactions. |

| Presence of a hydroxyl group on the thiophene ring | Increased antioxidant activity in thiophene-2-carboxamide derivatives. nih.gov | Introduction of a hydroxyl group could introduce a key hydrogen bonding interaction, potentially increasing binding affinity. |

Role of Sulfamoyl Substituents in Molecular Recognition and Efficacy

The sulfamoyl group (-SO₂NH₂) at the 5-position of the thiophene ring is a critical pharmacophoric feature. Sulfonamides are a well-established class of functional groups in medicinal chemistry, known for their ability to act as hydrogen bond donors and acceptors, as well as their role as bioisosteres of carboxylic acids.

In the context of NLRP3 inflammasome inhibition, the sulfonamide moiety is crucial for activity. SAR studies on related sulfonamide-based NLRP3 inhibitors have demonstrated that this group is a key interaction point with the target protein. Modifications to the sulfonamide nitrogen can have a profound impact on potency. For instance, conversion of a primary sulfonamide to a secondary or tertiary sulfonamide can alter the hydrogen bonding capacity and steric profile of the molecule.

While the primary sulfamoyl group in this compound is a key feature, studies on analogous NLRP3 inhibitors suggest that this position can tolerate some modifications. For example, in a series of sulfonamide-based inhibitors, conversion of a secondary sulfonamide to a tertiary sulfonamide had a minimal effect on the inhibitory potency, indicating a degree of flexibility at this position for modifying physicochemical properties.

Table 2: Impact of Sulfamoyl Group Modification on the Inhibitory Potency of Analogous Sulfonamide-Based NLRP3 Inhibitors

| Modification | Effect on NLRP3 Inhibitory Potency (IC₅₀) | Reference Compound Class |

|---|---|---|

| Primary Sulfonamide (-SO₂NH₂) | Active | General Sulfonamide Inhibitors |

| Secondary Sulfonamide (-SO₂NHR) | Potency maintained or slightly decreased | Sulfonamide-based NLRP3 inhibitors |

| Tertiary Sulfonamide (-SO₂NR₂) | Potency maintained in some cases | Sulfonamide-based NLRP3 inhibitors |

Influence of Ester and Carboxylic Acid Derivatives on Target Interaction

The substituent at the 3-position of the thiophene ring, a methyl carboxylate group in the parent compound, is another key determinant of biological activity. The ester and its corresponding carboxylic acid can engage in different types of interactions with a biological target.

The methyl ester of this compound can act as a hydrogen bond acceptor. Its conversion to the corresponding carboxylic acid introduces a strong hydrogen bond donor and acceptor, as well as a potential for ionic interactions. This change significantly alters the polarity and charge of the molecule, which can have a dramatic effect on its binding affinity and pharmacokinetic properties.

In many drug discovery programs, a methyl ester is utilized as a prodrug to improve cell permeability, which is then hydrolyzed in vivo to the active carboxylic acid. The carboxylic acid can form a crucial salt bridge or a network of hydrogen bonds with amino acid residues in the target's binding site. The choice between an ester and a carboxylic acid at this position can therefore be a critical optimization step in the development of potent inhibitors.

Identification of Key Structural Features for NLRP Inflammasome Modulation

Based on the analysis of the SAR of this compound derivatives and related compounds, a pharmacophore model for NLRP3 inflammasome modulation can be proposed. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

The key structural features for NLRP3 inflammasome modulation by this class of compounds likely include:

Aromatic Thiophene Core: Serves as a central scaffold and provides a platform for the correct spatial orientation of other key functional groups.

Hydrogen-Bonding Sulfamoyl Group: The -SO₂NH₂ moiety at the 5-position is a critical interaction point, likely forming hydrogen bonds with residues in the binding pocket of the NLRP3 protein. The sulfonyl oxygens can act as hydrogen bond acceptors, while the NH₂ group can act as a hydrogen bond donor.

Hydrogen Bond Acceptor/Donor at the 3-Position: The methyl carboxylate or the corresponding carboxylic acid at this position is another important interaction site. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, while the carboxylic acid can participate in stronger hydrogen bonding and potentially ionic interactions.

Appropriate Spatial Arrangement: The relative positioning of the sulfamoyl group and the carboxylate/carboxylic acid group on the thiophene ring is crucial for optimal binding.

Computational modeling and pharmacophore alignment studies on related sulfonylurea-based NLRP3 inhibitors have suggested that the sulfonyl oxygen atoms can occupy a similar conformational space as a carbonyl oxygen in other known inhibitors, highlighting the importance of this feature for interaction with the target. nih.gov

Comparative SAR Analysis with Other Sulfonamide-Containing Heterocycles

Thiophene, being an electron-rich aromatic system, can engage in different types of interactions compared to more electron-deficient heterocycles. The sulfur atom in the thiophene ring can also participate in specific interactions with the biological target. The SAR of these different heterocyclic sulfonamides often reveals that while the sulfonamide group is a common anchoring point, the nature of the heterocyclic core dictates the selectivity and potency towards a specific target.

Molecular and Cellular Pharmacology of Methyl 5 Sulfamoylthiophene 3 Carboxylate

Identification and Validation of Molecular Targets

The primary molecular targets of Methyl 5-sulfamoylthiophene-3-carboxylate are believed to be components of the inflammasome, a multiprotein complex that plays a critical role in the innate immune system.

While direct binding studies for this compound are not extensively detailed in publicly available literature, its structural characteristics place it within a class of compounds known to interact with the NLRP3 inflammasome. Research into related sulfonylurea-containing compounds has provided significant insights into the mechanism of action. A crystal structure of a potent NLRP3 inhibitor has revealed that these molecules can bind directly to the NACHT domain of the NLRP3 protein. This binding event is crucial for stabilizing the inactive conformation of NLRP3, thereby preventing its activation. This interaction is thought to be a key mechanism by which this class of compounds exerts its anti-inflammatory effects.

The binding of inhibitors to the NACHT domain of NLRP3 acts as an allosteric modulation of the inflammasome complex. By locking the NLRP3 protein in an inactive state, these compounds prevent the conformational changes that are necessary for the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). The inhibition of ASC oligomerization is a critical step in preventing the formation of the functional inflammasome complex. frontiersin.org This, in turn, blocks the downstream activation of caspase-1 and the subsequent inflammatory cascade.

Mechanistic Elucidation of Inflammasome Inhibition

The inhibition of the NLRP3 inflammasome by compounds such as this compound leads to several downstream effects that collectively reduce the inflammatory response.

A primary function of the activated inflammasome is the processing and maturation of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β) and interleukin-18 (IL-18). These cytokines are synthesized as inactive precursors (pro-IL-1β and pro-IL-18) and require cleavage by activated caspase-1 to become biologically active. selleckchem.com By preventing the activation of caspase-1, NLRP3 inhibitors effectively block the processing of these pro-inflammatory cytokines. selleckchem.com This leads to a significant reduction in the levels of mature, secreted IL-1β and IL-18, thereby dampening the inflammatory response. selleckchem.com

Caspase-1 is a cysteine protease that plays a central role in the inflammatory process initiated by the inflammasome. researcher.life Its activation is a direct consequence of inflammasome assembly. researcher.life NLRP3 inhibitors, by preventing this assembly, indirectly inhibit the activation of pro-caspase-1 into its active form. researcher.life

Beyond cytokine processing, activated caspase-1 can also trigger a form of programmed cell death known as pyroptosis. researchgate.net This lytic cell death contributes to inflammation by releasing cellular contents and inflammatory mediators into the extracellular space. researchgate.net By blocking caspase-1 activation, inhibitors of the NLRP3 inflammasome can also be expected to suppress pyroptosis.

In Vitro Pharmacological Profiling in Cell-Based Assays

The pharmacological effects of NLRP3 inflammasome inhibitors are typically characterized in various cell-based assays. These in vitro models are essential for understanding the potency and mechanism of action of these compounds.

Commonly used cell lines for these studies include human monocytic THP-1 cells and bone marrow-derived macrophages (BMDMs). frontiersin.org These cells can be stimulated with various agonists to induce NLRP3 inflammasome activation.

Table 1: Representative In Vitro Assays for NLRP3 Inflammasome Inhibitors

| Assay Type | Cell Line | Stimulus | Measured Endpoint | Expected Outcome with Inhibitor |

|---|---|---|---|---|

| IL-1β Release Assay | THP-1, BMDMs | LPS + Nigericin/ATP | IL-1β levels in supernatant (ELISA) | Dose-dependent decrease in IL-1β |

| Caspase-1 Activity Assay | THP-1, BMDMs | LPS + Nigericin/ATP | Caspase-1 activity (fluorometric assay) | Dose-dependent decrease in activity |

| Pyroptosis Assay | THP-1, BMDMs | LPS + Nigericin/ATP | LDH release in supernatant | Dose-dependent decrease in LDH release |

Based on a comprehensive search of available scientific literature, there is currently no public data available on the molecular and cellular pharmacology of the specific chemical compound "this compound."

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and analysis for the following sections:

Off-Target Activity Screening and Selectivity Profiling (in vitro, non-human biological systems)

The absence of information in publicly accessible scientific databases, research articles, and patents suggests that this compound may be a novel chemical entity that has not yet been characterized in the public domain, or it may be a proprietary compound for which research has not been disclosed.

Consequently, the generation of a scientifically accurate and verifiable article strictly adhering to the provided outline for "this compound" cannot be fulfilled at this time.

Computational Chemistry and in Silico Modeling of Methyl 5 Sulfamoylthiophene 3 Carboxylate

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gyanvihar.org In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand, such as Methyl 5-sulfamoylthiophene-3-carboxylate, within the active site of a target protein. nih.gov

The process involves preparing the three-dimensional structures of both the ligand and the protein. A scoring function is then used to estimate the binding energy, with lower scores typically indicating a more favorable interaction. mdpi.com For this compound, the sulfonamide group is a key pharmacophore known to interact with various enzymes, most notably carbonic anhydrases. nih.gov A docking simulation would place the compound into the enzyme's active site, likely positioning the sulfonamide group to coordinate with the catalytic zinc ion, while the thiophene (B33073) ring and carboxylate group form additional hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. nih.gov These simulations are crucial for initial screening and understanding the structural basis of potential inhibitory activity. nih.gov

Illustrative Docking Results for this compound Against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -8.5 | ASN108, LYS45 | Hydrogen Bond |

| VAL32, LEU101 | Hydrophobic | ||

| Analogue 1 (amide instead of ester) | -8.9 | ASN108, LYS45, GLU88 | Hydrogen Bond |

This data is illustrative and intended to represent typical results from a molecular docking study.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. peerj.com An MD simulation of the this compound-protein complex, generated from a docking pose, would reveal the stability of the interaction and the conformational dynamics of both the ligand and the protein. mdpi.com

Key metrics analyzed from an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand over the simulation time (typically nanoseconds) suggests a stable binding mode. The RMSF of the protein's amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding. peerj.com These simulations can validate docking poses, reveal the importance of water molecules in the binding site, and provide a more accurate estimation of binding free energies. researchgate.net

This data is illustrative and represents potential outcomes from an MD simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmedwinpublishers.com For a series of analogues based on the this compound scaffold, a QSAR model could be developed to predict their inhibitory potency. benthamdirect.com

The process involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), electronic properties (dipole moment), and steric parameters (molecular volume). nih.gov A mathematical model, often a multiple linear regression equation, is then generated that correlates these descriptors with the experimentally measured biological activity (e.g., pIC50). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent derivatives. qub.ac.uk

Hypothetical QSAR Model for a Series of Sulfonamide Inhibitors pIC50 = 0.65 * LogP - 0.21 * (Molecular Volume) + 1.5 * (Dipole Moment) + 2.8

| Compound | LogP | Molecular Volume (ų) | Dipole Moment (Debye) | Predicted pIC50 |

| Compound A | 2.1 | 180 | 3.5 | 5.42 |

| Compound B | 2.5 | 195 | 3.8 | 5.55 |

| Compound C | 2.9 | 210 | 4.1 | 5.67 |

This data is for illustrative purposes only.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Preclinical Candidates

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction models are widely used to flag potential liabilities before significant resources are invested. researchgate.net For this compound, various computational tools can predict key ADME parameters based on its structure.

Properties like molecular weight, number of hydrogen bond donors and acceptors, and LogP are used in Lipinski's Rule of Five to predict oral bioavailability. researcher.life Other parameters such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes can also be estimated. researchgate.net These predictions help in prioritizing compounds and suggesting structural modifications to improve their drug-like properties. mdpi.com

Predicted ADME Properties for this compound

| Property | Predicted Value | Guideline/Interpretation |

|---|---|---|

| Molecular Weight | 221.25 g/mol | < 500 (Passes Lipinski's Rule) |

| LogP (Octanol/Water Partition Coefficient) | ~1.5 | < 5 (Passes Lipinski's Rule) |

| Hydrogen Bond Donors | 1 | < 5 (Passes Lipinski's Rule) |

| Hydrogen Bond Acceptors | 5 | < 10 (Passes Lipinski's Rule) |

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross the BBB |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |

Values are based on typical predictions for a molecule with this structure.

De Novo Design Approaches Based on the this compound Scaffold

De novo design refers to the computational generation of novel molecular structures with desired properties, often tailored to fit a specific protein's active site. acs.org The this compound structure can serve as an excellent starting point or "scaffold" for such design efforts. citedrive.comnih.gov

Using the known binding mode from docking studies, de novo design algorithms can explore ways to modify the scaffold. This can involve "growing" new functional groups from specific points on the thiophene ring to reach into unoccupied pockets of the binding site, or "linking" separate fragments that are known to bind in adjacent sub-pockets. The goal is to design new molecules that retain the key interacting elements of the original scaffold while forming additional favorable interactions, thereby increasing potency and selectivity. researchgate.net

Homology Modeling of NLRP Subunits for Enhanced Ligand Design

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to construct a reliable model. worldscientific.com This is particularly relevant for targets like the NLRP (NOD-like receptor family, pyrin domain-containing) proteins, which are key components of the inflammasome and are implicated in various inflammatory diseases. chemmethod.com

If this compound were being investigated as an NLRP3 inhibitor, but the human NLRP3 structure was not fully resolved, a homology model could be built. nih.gov The process involves using the amino acid sequence of human NLRP3 and a high-resolution crystal structure of a related protein (a template), such as mouse NLRP3 or another NLR family member, to predict its 3D structure. worldscientific.comresearchgate.net This resulting model, once validated, can then be used as the target for the molecular docking and dynamics simulations described previously, enabling structure-based drug design efforts even in the absence of an experimental target structure. chemmethod.com

Future Research Directions and Translational Perspectives for Methyl 5 Sulfamoylthiophene 3 Carboxylate Research

Challenges and Opportunities in Optimizing Inflammasome Modulators

The modulation of inflammasomes, multi-protein complexes that play a critical role in innate immunity, represents a significant therapeutic target for a wide range of inflammatory diseases. researchgate.net Developing small molecule inhibitors, such as potentially Methyl 5-sulfamoylthiophene-3-carboxylate, presents both considerable challenges and unique opportunities.

Challenges:

Specificity: A major hurdle is achieving specificity for a particular inflammasome, such as NLRP3, without affecting other essential immune pathways. Off-target effects can lead to broad immunosuppression. nih.gov

Potency and Bioavailability: Optimizing the potency of a lead compound while maintaining favorable pharmacokinetic properties, including oral bioavailability and metabolic stability, is a complex medicinal chemistry challenge.

Understanding Activation: The diverse activation mechanisms of inflammasomes like NLRP3, which can be triggered by a wide array of stimuli from ion flux to particulate matter, complicate the development of universally effective inhibitors. nih.govfrontiersin.org

Opportunities:

Novel Binding Pockets: The intricate structure of inflammasome components, such as the NACHT domain of NLRP3, offers opportunities for the discovery of novel allosteric binding sites that can be targeted by small molecules. mdpi.com

Targeting Downstream Effectors: Research efforts are expanding to target downstream effectors of inflammasome activation, such as gasdermin D (GSDMD), the executioner of pyroptotic cell death. This provides an alternative strategy to direct sensor inhibition. nih.gov

Disease-Specific Modulation: The growing understanding of how different inflammasomes contribute to specific diseases allows for the development of tailored therapies. For instance, NLRP3 inhibitors are being investigated for conditions ranging from cryopyrin-associated periodic syndromes (CAPS) to neurodegenerative diseases. frontiersin.org

For this compound, initial research would need to establish its activity on inflammasome pathways. Subsequent optimization would focus on enhancing its specificity and potency, potentially through structure-activity relationship (SAR) studies, to develop a clinically viable candidate.

| Challenge | Description | Opportunity | Description |

| Specificity | Avoiding off-target effects on other immune pathways to prevent broad immunosuppression. nih.gov | Novel Binding Pockets | Discovering new allosteric sites on inflammasome proteins for targeted inhibition. mdpi.com |

| Potency & Bioavailability | Achieving high potency while maintaining good drug-like properties for effective delivery in the body. | Targeting Downstream Effectors | Developing inhibitors for molecules like gasdermin D to block the final steps of inflammasome-mediated cell death. nih.gov |

| Complex Activation | The variety of triggers for inflammasomes like NLRP3 makes it difficult to design a single inhibitor for all contexts. nih.govfrontiersin.org | Disease-Specific Therapies | Tailoring modulators for diseases where a specific inflammasome's role is well-defined. frontiersin.org |

Exploration of Alternative Biological Targets and Pathways

Beyond inflammasome modulation, the chemical scaffold of this compound warrants a broader investigation into other potential biological targets. Thiophene-based compounds are known to be key intermediates in the synthesis of a wide array of pharmaceuticals, including antihypertensives, antitumors, and enzyme inhibitors. mdpi.com This chemical versatility suggests that this compound could interact with various biological systems.

Future research should employ target identification strategies such as:

Phenotypic Screening: Testing the compound in various cell-based assays representing different disease states (e.g., cancer cell proliferation, neuronal degeneration) to uncover unexpected biological activities.

Affinity-Based Proteomics: Using chemical probes derived from the parent compound to isolate and identify its binding partners within the cellular proteome.

Computational Docking: In silico screening of the compound against libraries of known protein structures to predict potential interactions and guide further experimental validation.

By exploring a wider range of targets, researchers may uncover novel mechanisms of action for this compound, potentially expanding its therapeutic applicability beyond inflammatory disorders.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, future studies must integrate various "omics" technologies. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, systems-level view of the compound's mechanism of action. mdpi.comnashbio.com

Transcriptomics (RNA-seq): Can reveal changes in gene expression in response to compound treatment, identifying entire pathways that are upregulated or downregulated.

Proteomics: Provides insight into changes in protein levels and post-translational modifications, offering a more direct link to cellular function.

Metabolomics: Analyzes changes in small molecule metabolites, providing a functional readout of the physiological state of cells and identifying disruptions in biochemical networks. nashbio.com

| Omics Technology | Information Provided | Application for this compound |

| Genomics | Identifies genetic variations that may influence drug response. | Understanding patient-specific reactions and identifying genetic biomarkers. |

| Transcriptomics | Measures changes in gene expression levels. | Revealing cellular pathways affected by the compound. frontiersin.org |

| Proteomics | Analyzes protein levels and modifications. | Identifying direct protein targets and downstream signaling effects. frontiersin.org |

| Metabolomics | Measures changes in metabolite levels. | Assessing the compound's impact on cellular metabolism and physiological state. nashbio.com |

Development of Advanced Analytical Techniques for Compound Characterization in Biological Matrices

The accurate quantification and characterization of this compound and its metabolites in complex biological samples (e.g., plasma, tissue) are critical for preclinical and clinical development. Stability is a key pre-analytical variable, as instability during sample handling can lead to inaccurate measurements. researchgate.net

Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are indispensable for this purpose.

High-Resolution Mass Spectrometry (HRMS): Enables the precise identification of the parent compound and its metabolites, facilitating metabolic pathway elucidation.

Tandem Mass Spectrometry (MS/MS): Offers high sensitivity and selectivity for quantifying low concentrations of the analyte in complex matrices. researchgate.net

Two-Dimensional Liquid Chromatography (2D-LC): Can be combined with MS to enhance separation efficiency, which is particularly useful for resolving the compound from interfering substances in complex biological samples. drugtargetreview.com

Future work should focus on developing and validating robust bioanalytical methods. This includes assessing compound stability in various matrices and establishing standardized procedures for sample collection, processing, and storage to ensure data integrity. researchgate.net The use of a surrogate matrix or the standard addition method may be necessary to accurately quantify the compound if an analyte-free authentic matrix is unavailable. chromatographyonline.com

Synergistic Effects of this compound with Other Molecular Interventions (in vitro/preclinical)

Investigating the potential for synergistic interactions between this compound and other therapeutic agents is a promising avenue for future preclinical research. Combination therapies can often achieve greater efficacy, reduce the required doses of individual drugs, and potentially overcome drug resistance.

Assuming the compound is confirmed as an inflammasome modulator, potential synergistic combinations could include:

Pairing with agents targeting parallel inflammatory pathways: For example, combining an NLRP3 inhibitor with a TNF-α inhibitor could provide a more comprehensive blockade of inflammatory signaling in diseases like rheumatoid arthritis.

Combination with drugs that target upstream activators: If a specific upstream signal (e.g., reactive oxygen species) is known to activate the inflammasome in a particular disease context, combining the compound with an antioxidant could enhance its inhibitory effect.

In vitro studies using relevant cell models followed by in vivo preclinical disease models would be essential to evaluate these combinations. The goal is to identify pairings that demonstrate synergistic efficacy, allowing for the development of more effective and potentially safer treatment regimens.

Collaborative Research Paradigms in Academic and Industrial Settings

The translation of a promising compound like this compound from basic discovery to a clinical candidate is a complex, high-risk, and expensive process. acs.orgnih.gov Effective collaboration between academic institutions and the pharmaceutical industry is crucial to navigating this "valley of death."

Academic Contributions: Academic labs are often the source of innovation, identifying novel biological targets and initial lead compounds. tandfonline.com They provide deep expertise in disease biology and mechanistic studies.

Industrial Contributions: Industry partners bring essential resources and expertise in medicinal chemistry, drug metabolism and pharmacokinetics (DMPK), toxicology, and clinical trial design and execution. drugbank.com

Successful collaborations are built on open communication, clearly defined goals, and a mutual understanding of each partner's strengths and culture. nih.gov For a compound like this compound, a partnership could involve an academic lab conducting the initial biological characterization, with an industrial partner taking on the lead optimization and preclinical development. Such synergistic models are increasingly viewed as a key driver of pharmaceutical innovation. acs.orgnih.gov

Q & A

Q. Basic Research Focus

- NMR : Confirm the thiophene ring (δ 6.8–7.5 ppm in H NMR) and ester carbonyl (δ 165–170 ppm in C NMR).

- MS : Look for [M+H] or [M+Na] peaks; compare with theoretical m/z (e.g., 235.03 for CHNOS) .

Advanced Consideration : If elemental analysis discrepancies arise (e.g., C% deviation >0.3%), recheck combustion conditions or use high-resolution MS to rule out isotopic interference. Cross-validate with IR (sulfonamide N–H stretch at ~3300 cm) .

How do hydrogen-bonding patterns influence the solid-state properties of this compound?

Advanced Research Focus

Perform graph-set analysis ( R(8) motifs common in sulfonamides) to map donor-acceptor interactions. Use Mercury software to visualize networks and correlate with solubility/melting behavior. For example:

How can researchers resolve conflicting data between computational predictions and experimental results?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian) vs. experimental dipole moments or vibrational frequencies.

- Troubleshooting : If DFT-predicted H NMR shifts deviate >0.5 ppm, re-examine solvent effects or conformational flexibility in simulations .

What strategies are effective for synthesizing derivatives of this compound?

Q. Advanced Research Focus

- Boronate ester derivatives : Replace the sulfamoyl group with a boronate (e.g., using Suzuki coupling) for functionalization. Monitor reaction via B NMR .

- Ester hydrolysis : Treat with NaOH/MeOH to yield the carboxylic acid for further amidation .

How should purity and stability be assessed under long-term storage conditions?

Q. Basic Research Focus

- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to quantify impurities (>98% purity required for biological assays).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or DSC for polymorphic transitions .

What analytical methods are suitable for studying thermal decomposition pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.